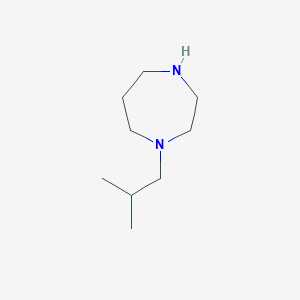

1-Isobutyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isobutyl-1,4-diazepane is a compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is also known by the synonym 1-(2-methylpropyl)-1,4-diazepane .

Synthesis Analysis

The synthesis of 1,4-diazepines, including this compound, has been a topic of active research due to their medicinal importance . N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .Molecular Structure Analysis

This compound contains a total of 31 bonds; 11 non-H bonds, 2 rotatable bonds, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

1,4-Diazepines, including this compound, have been the subject of numerous studies due to their wide range of biological activities . They are two nitrogen-containing seven-membered heterocyclic compounds .Physical And Chemical Properties Analysis

The storage temperature for this compound is 28°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1,4-Diazepines, including derivatives like 1-isobutyl-1,4-diazepane, are noted for their broad spectrum of biological activities. These heterocyclic compounds are essential in medicinal chemistry due to their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Researchers have developed various synthetic routes and chemical reactions to produce 1,4-diazepine derivatives, highlighting their potential utility in pharmaceutical industries. The significant biological activities of these compounds position them as valuable entities for therapeutic applications and drug development (Rashid et al., 2019).

Environmental Impact and Water Treatment

The persistence of benzodiazepine derivatives, including 1,4-diazepine structures, in the environment poses potential risks due to their emerging contaminant status. Studies on their occurrence, fate, and transformation in water treatment processes reveal that conventional biological treatment methods are not fully effective in removing these compounds. Advanced treatment methods, combining biological processes with photochemical treatment followed by adsorption to activated carbon, have demonstrated significant removal efficiencies. This research underlines the necessity for comprehensive water treatment solutions to mitigate the environmental impact of benzodiazepine derivatives (Kosjek et al., 2012).

Pharmacological Insights

The pharmacological profile of 1,4-diazepines has been extensively studied in the context of their action on the central nervous system (CNS). These compounds, by modulating neurotransmitter receptors such as GABA_A, exhibit a range of CNS effects, including sedative, anxiolytic, and muscle relaxant properties. Understanding the molecular targets and systemic mechanisms of 1,4-diazepines contributes to the development of therapeutic strategies for conditions necessitating CNS modulation. This insight is pivotal for designing drugs with improved efficacy and safety profiles for treating neurological and psychiatric disorders (Grasshoff et al., 2005).

Mecanismo De Acción

While the specific mechanism of action for 1-Isobutyl-1,4-diazepane is not mentioned in the search results, it is known that diazepam, a benzodiazepine, has anticonvulsant, sedative, muscle relaxant, and amnesic properties. Its actions are mediated by enhancement of gamma-aminobutyric acid activity .

Direcciones Futuras

The synthesis of 1,4-diazepanes from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes . This suggests that there is ongoing interest in the development of new synthetic methods for 1,4-diazepanes, including 1-Isobutyl-1,4-diazepane.

Propiedades

IUPAC Name |

1-(2-methylpropyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2)8-11-6-3-4-10-5-7-11/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVUQGFHFSVKFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59039-62-2 |

Source

|

| Record name | 1-(2-methylpropyl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)

![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)

![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)

![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2632797.png)

![N-(1-Cyanocyclopropyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2632798.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)